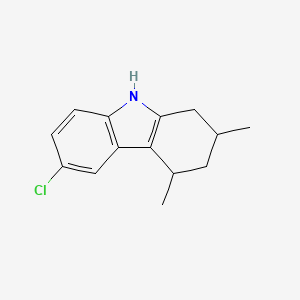
6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of chlorine and methyl groups in the structure of this compound can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method for preparing indole derivatives, which can be adapted for carbazole synthesis . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce tetrahydrocarbazole derivatives. Substitution reactions can result in various functionalized carbazole compounds.
科学研究应用
6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. For example, some derivatives of this compound have been found to inhibit enzymes such as SIRT1, which plays a role in cellular regulation . The compound can also interact with DNA and proteins, affecting various biological pathways.
相似化合物的比较
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole: A closely related compound with similar structural features.
2,4-dimethyl-1H-indole: Shares the indole core structure but lacks the chlorine atom.
6-chloro-1H-indole: Contains the chlorine atom but differs in the position of methyl groups.
Uniqueness
6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the specific arrangement of chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and development.
属性
分子式 |
C14H16ClN |
|---|---|
分子量 |
233.73 g/mol |
IUPAC 名称 |
6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16ClN/c1-8-5-9(2)14-11-7-10(15)3-4-12(11)16-13(14)6-8/h3-4,7-9,16H,5-6H2,1-2H3 |
InChI 键 |
NZHBTDNSUPKGEA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C2=C(C1)NC3=C2C=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


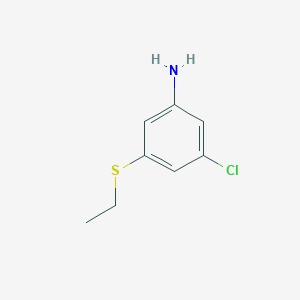
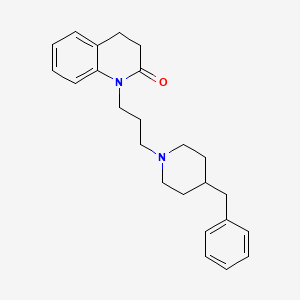
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine](/img/structure/B15327229.png)

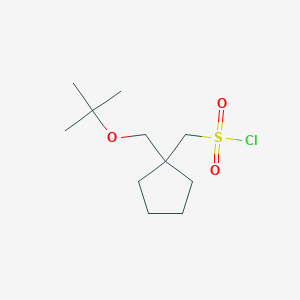

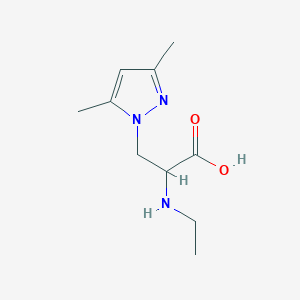
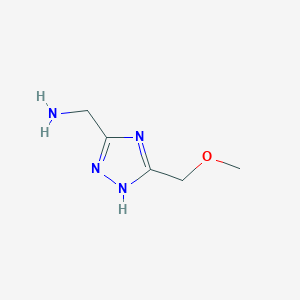

![5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride](/img/structure/B15327267.png)

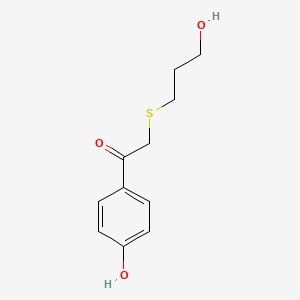

![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)
